![molecular formula C16H12N2 B8706979 5,12-Dihydro-benzo[b]phenazine CAS No. 19029-32-4](/img/structure/B8706979.png)
5,12-Dihydro-benzo[b]phenazine
Overview
Description
5,12-Dihydro-benzo[b]phenazine is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,12-Dihydro-benzo[b]phenazine can be synthesized through the condensation of aromatic o-diamines with aromatic o-dihydroxyarenes or activated o-dihalides . The direct products of this condensation are dihydro N-heteroacene derivatives, which exhibit good chemical stability and are often used to produce other derivatives .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale condensation reactions under controlled conditions. The use of specific catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,12-Dihydro-benzo[b]phenazine undergoes various chemical reactions, including:
Oxidation: Photochemical conversion to benzo[b]phenazine under specific wavelengths.
Reduction: Potential reduction reactions under suitable conditions.
Substitution: Possible substitution reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: LEDs with central emission wavelengths in the range of 365 to 595 nm.
Reduction and Substitution: Specific reagents and conditions depending on the desired reaction pathway.
Major Products Formed:
Oxidation: Benzo[b]phenazine.
Reduction and Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5,12-Dihydro-benzo[b]phenazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,12-Dihydro-benzo[b]phenazine involves its photochemical stability and conversion under specific wavelengths. The formation of reactive oxygen species during photochemical reactions plays a crucial role in its applications . The compound’s interaction with molecular targets and pathways is primarily mediated through its photochemical properties and the generation of reactive intermediates .
Comparison with Similar Compounds
Benzo[b]phenazine: The oxidized form of 5,12-Dihydro-benzo[b]phenazine.
Other Phenazine Derivatives: Compounds with similar structures and properties, such as phenazine-1-carboxylic acid and phenazine-1,6-dicarboxylic acid.
Uniqueness: Its ability to undergo wavelength-selective photoactivated autocatalytic oxidation distinguishes it from other phenazine derivatives .
Properties
CAS No. |
19029-32-4 |
|---|---|
Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
5,12-dihydrobenzo[b]phenazine |
InChI |
InChI=1S/C16H12N2/c1-2-6-12-10-16-15(9-11(12)5-1)17-13-7-3-4-8-14(13)18-16/h1-10,17-18H |
InChI Key |
OOVVBDPQJDURKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
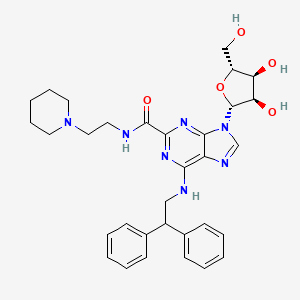
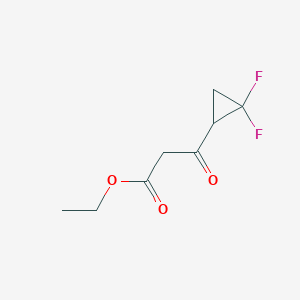
![4-Pyridinamine, N-[(2,6-difluorophenyl)methyl]-3-nitro-](/img/structure/B8706914.png)
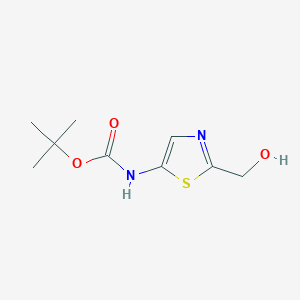

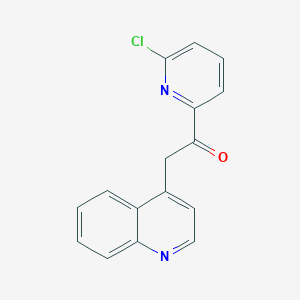
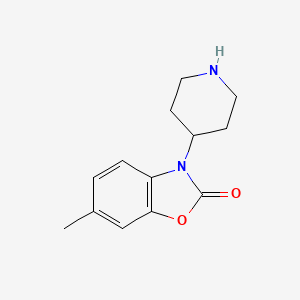
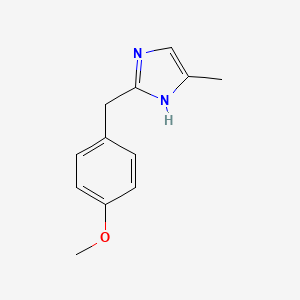
![Furo[3,4-C]pyridazine-5,7-dione](/img/structure/B8706960.png)
![2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE](/img/structure/B8706967.png)
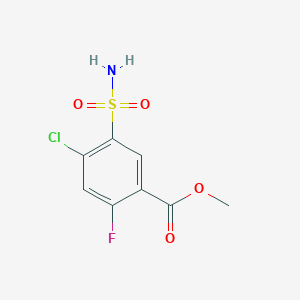
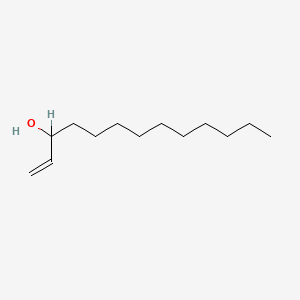
![2-Phenylimidazo[1,2-c]pyrimidin-7-amine](/img/structure/B8706990.png)

